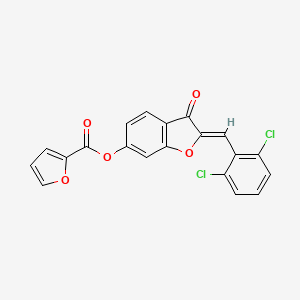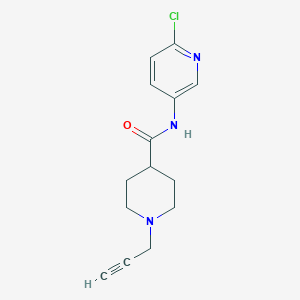
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as CRF-1 receptor antagonist, is a chemical compound that has been extensively studied by scientists due to its potential therapeutic applications.
Mécanisme D'action
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide acts as a competitive antagonist of the N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. By blocking the binding of CRF to its receptor, this compound can inhibit the downstream signaling pathways that are involved in stress response.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide can reduce anxiety-like behavior in animal models and improve the symptoms of depression in human patients. This compound can also decrease drug-seeking behavior and prevent relapse in addiction models. Moreover, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its high potency and selectivity as a N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor antagonist. This compound can be used to study the role of N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor in various physiological and pathological processes. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One of them is to investigate its potential therapeutic applications in other diseases such as chronic pain, irritable bowel syndrome, and post-traumatic stress disorder. Another direction is to develop more potent and selective N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor antagonists that can overcome the limitations of this compound. Furthermore, the use of N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in combination with other drugs or therapies can also be explored to enhance its efficacy and reduce its side effects.
In conclusion, N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a promising compound that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity as a N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor antagonist make it a valuable tool for scientific research. Further studies are needed to explore its full potential and develop more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 6-chloropyridin-3-amine with 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting compound is then purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor antagonists have been studied for their potential therapeutic applications in various diseases such as anxiety, depression, and addiction. N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to be a potent and selective N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide receptor antagonist that can block the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Propriétés
IUPAC Name |
N-(6-chloropyridin-3-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-7-18-8-5-11(6-9-18)14(19)17-12-3-4-13(15)16-10-12/h1,3-4,10-11H,5-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITXHQMWMPNYNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyridin-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

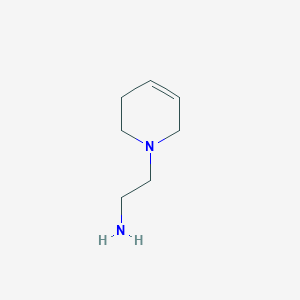
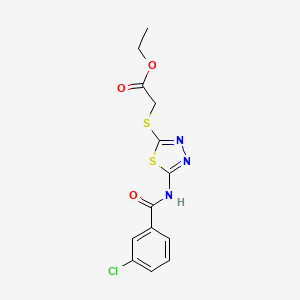
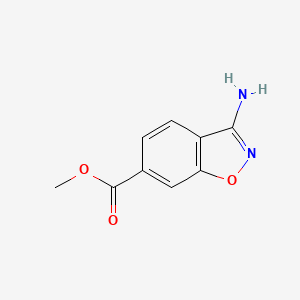

![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)
![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)

![Methyl 4-({[1-(methoxycarbonyl)cyclohexyl]carbamoyl}amino)benzoate](/img/structure/B2469096.png)
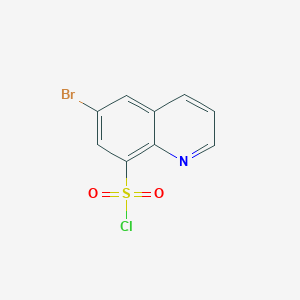
![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2469100.png)
![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)
![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)
